![molecular formula C18H18N2O3S B269571 6-{[4-(2-Methyl-1,3-thiazol-4-yl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B269571.png)
6-{[4-(2-Methyl-1,3-thiazol-4-yl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid
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Overview
Description
6-{[4-(2-Methyl-1,3-thiazol-4-yl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MTCCA and is known for its unique structure and properties.
Mechanism of Action
The exact mechanism of action of MTCCA is not fully understood. However, studies have suggested that MTCCA may exert its antitumor effects by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Additionally, MTCCA may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MTCCA has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that MTCCA can inhibit the activity of certain enzymes involved in cell growth and proliferation, as well as induce apoptosis in cancer cells. Additionally, MTCCA has been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using MTCCA in lab experiments is its unique structure and properties, which make it a promising candidate for further study in various fields. However, one limitation of using MTCCA is its complex synthesis method, which may make it difficult to produce in large quantities.
Future Directions
There are several future directions for the study of MTCCA. One area of interest is in the development of more efficient synthesis methods for MTCCA, which would make it more accessible for further study. Additionally, further research is needed to fully understand the mechanism of action of MTCCA and its potential applications in various fields, including medicinal chemistry, anti-inflammatory therapy, and more. Finally, studies are needed to evaluate the safety and efficacy of MTCCA for use in humans.
Synthesis Methods
MTCCA can be synthesized through a multi-step process involving several chemical reactions. The first step involves the synthesis of 2-methyl-1,3-thiazol-4-ylamine, which is then reacted with 4-nitrobenzoyl chloride to form 4-(2-methyl-1,3-thiazol-4-yl)anilino]-4-nitrobenzoic acid. This compound is then reduced to form 4-(2-methyl-1,3-thiazol-4-yl)anilino]-4-aminobenzoic acid, which is then reacted with cyclohexene-1-carboxylic acid to form MTCCA.
Scientific Research Applications
MTCCA has potential applications in various fields of scientific research. One of the primary areas of interest is in the field of medicinal chemistry, where MTCCA has been studied for its potential as an antitumor agent. Studies have shown that MTCCA has the ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, MTCCA has been studied for its potential as an anti-inflammatory agent.
properties
Product Name |
6-{[4-(2-Methyl-1,3-thiazol-4-yl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid |
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Molecular Formula |
C18H18N2O3S |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
6-[[4-(2-methyl-1,3-thiazol-4-yl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C18H18N2O3S/c1-11-19-16(10-24-11)12-6-8-13(9-7-12)20-17(21)14-4-2-3-5-15(14)18(22)23/h2-3,6-10,14-15H,4-5H2,1H3,(H,20,21)(H,22,23) |
InChI Key |
PYYXNAANQQHGKL-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)C3CC=CCC3C(=O)O |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)C3CC=CCC3C(=O)O |
Origin of Product |
United States |
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